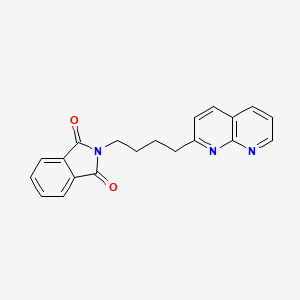
3-((4-Chloro-1,2,5-thiadiazol-3-yl)amino)tetrahydro-2H-thiopyran 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Chloro-1,2,5-thiadiazol-3-yl)amino)tetrahydro-2H-thiopyran 1,1-dioxide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chloro-1,2,5-thiadiazol-3-yl)amino)tetrahydro-2H-thiopyran 1,1-dioxide typically involves the reaction of 4-chloro-1,2,5-thiadiazole with tetrahydro-2H-thiopyran 1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-Chloro-1,2,5-thiadiazol-3-yl)amino)tetrahydro-2H-thiopyran 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-((4-Chloro-1,2,5-thiadiazol-3-yl)amino)tetrahydro-2H-thiopyran 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: Thiadiazole derivatives are known for their potential anticancer, antiviral, and antibacterial activities. This compound may be explored for similar therapeutic applications.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 3-((4-Chloro-1,2,5-thiadiazol-3-yl)amino)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-((4-Chloro-1,2,5-thiadiazol-3-yl)amino)tetrahydro-2H-thiopyran 1,1-dioxide is unique due to the presence of both the thiadiazole and tetrahydrothiopyran rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H10ClN3O2S2 |
|---|---|
Molekulargewicht |
267.8 g/mol |
IUPAC-Name |
4-chloro-N-(1,1-dioxothian-3-yl)-1,2,5-thiadiazol-3-amine |
InChI |
InChI=1S/C7H10ClN3O2S2/c8-6-7(11-14-10-6)9-5-2-1-3-15(12,13)4-5/h5H,1-4H2,(H,9,11) |
InChI-Schlüssel |
BRPRZMGAEOSAGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CS(=O)(=O)C1)NC2=NSN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,6S,13AS,14aR,16aS,Z)-N-(cyclopropylsulfonyl)-2-((2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-6-methyl-5,16-dioxo-1,2,3,5,6,8,9,10,11,13a,14,15,16,16a-tetradecahydro-14aH-cyclopropa[h]pyrrolo[1,2-d][1]oxa[4,7]diazacyclopentadecine-](/img/structure/B15221192.png)

![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221197.png)

![3-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B15221200.png)

![1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride](/img/structure/B15221224.png)
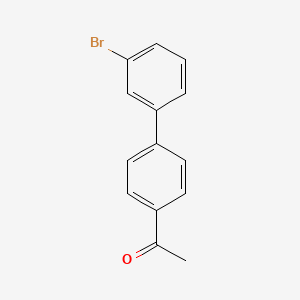
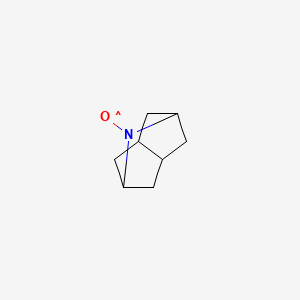

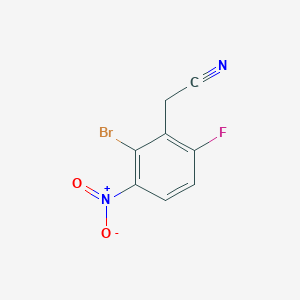
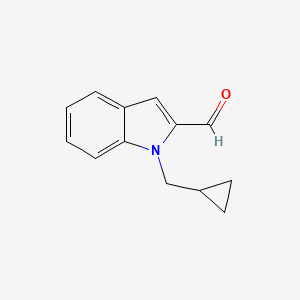
![(1R,5R)-tert-Butyl 10-morpholino-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B15221248.png)
